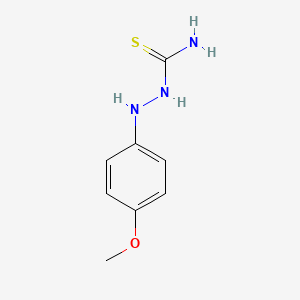

2-(4-methoxyphenyl)hydrazinecarbothioamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methoxyanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLWVYHXOWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385073 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-39-0 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 2-(4-methoxyphenyl)hydrazinecarbothioamide

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the core thiosemicarbazide (B42300) structure from precursor molecules.

The construction of this compound can be approached using both convergent and linear strategies.

A common convergent synthesis involves the direct coupling of two key fragments in a single step. A prominent example is the reaction between 4-methoxyphenyl (B3050149) isothiocyanate and a hydrazine (B178648) source. This method is efficient as it rapidly assembles the final molecule from two readily available precursors. The reaction of 4-methoxyphenyl isothiocyanate with isonicotinohydrazide, for instance, is described as a convergent two-component reaction that forms a related hydrazinecarbothioamide derivative. evitachem.com This approach is favored for its simplicity and often high yields.

Alternatively, a linear synthesis strategy can be employed, building the molecule in a stepwise fashion from a simpler starting material. This process typically begins with p-anisidine (B42471) (4-methoxyaniline). The p-anisidine is first converted to a diazonium salt, which is then reduced to form the intermediate 4-methoxyphenylhydrazine. chemicalbook.comgoogle.com This hydrazine intermediate is subsequently reacted with a thiocarbonyl source, such as thiophosgene (B130339) or ammonium (B1175870) thiocyanate, to construct the final thiosemicarbazide structure. While this linear approach involves more steps, it allows for greater control and the potential to introduce modifications at intermediate stages.

The core chemical transformation in the most common synthetic routes to this compound is a nucleophilic addition reaction. In the convergent pathway, the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). evitachem.com This addition forms a tetrahedral intermediate which rapidly rearranges to yield the stable thiosemicarbazide product. The reaction is typically carried out by refluxing the components in a suitable solvent like ethanol (B145695). nih.gov

In linear syntheses starting from 4-methoxyphenylhydrazine, the reaction with a thiocarbonyl source also proceeds via nucleophilic attack. The choice of reagent dictates the specific conditions required to complete the transformation.

Derivatization and Functionalization of the Core Structure

The this compound core structure possesses several reactive sites—namely the N-H protons of the hydrazine and thioamide groups, and the aromatic ring—that are amenable to further chemical modification. Derivatization is a key strategy used to alter the molecule's properties or to prepare it for further synthetic steps. greyhoundchrom.comnih.gov

The hydrogen atoms attached to the nitrogen atoms in the hydrazinecarbothioamide backbone are active and can be replaced through alkylation or acylation reactions. Such N-substitution can be used to introduce a wide variety of functional groups, thereby modulating the molecule's chemical characteristics. While many complex thiosemicarbazides are synthesized from already substituted precursors, direct modification of the N-H bonds is a viable synthetic tool. researchgate.net

The 4-methoxyphenyl ring can also be functionalized, although this is less common than modifications to the hydrazinecarbothioamide chain. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro or halogen groups onto the ring, though the existing methoxy (B1213986) group will direct these substitutions primarily to the ortho positions.

One of the most significant and widely utilized reactions of this compound is its condensation with aldehydes and ketones. nih.govresearchgate.net This reaction involves the nucleophilic attack of the terminal primary amine of the hydrazine group onto the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding a class of compounds known as thiosemicarbazones.

This transformation is typically carried out by refluxing the thiosemicarbazide with the desired carbonyl compound in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. google.com The resulting thiosemicarbazones are highly crystalline solids and are of significant interest in medicinal chemistry. ontosight.ai

| Carbonyl Reactant | Reaction Conditions | Resulting Thiosemicarbazone Product | Reference |

|---|---|---|---|

| 4-acetyl-N-phenylbenzenesulphonamide | Heated methanol | N-(4-methoxyphenyl)-2-{1-[4-(phenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | google.com |

| 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide | Heated methanol | N-(4-methoxyphenyl)-2-{1-[4-(4-methoxyphenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | google.com |

Cyclization Reactions to Form Heterocyclic Systems

The thiosemicarbazide moiety is a valuable synthon for the construction of various five- and six-membered heterocyclic rings. The presence of nitrogen, hydrogen, and sulfur atoms in a 1,2,4-arrangement facilitates intramolecular or intermolecular cyclization reactions to form stable aromatic systems.

For example, thiosemicarbazide derivatives can undergo cyclization in the presence of a base, such as sodium hydroxide (B78521), to form 1,2,4-triazole (B32235) derivatives. nih.gov In one reported study, the related compound 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide underwent an unexpected cobalt(II)-catalyzed cyclization. nih.gov During this reaction, the sulfur atom was eliminated, and the molecule rearranged to form N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. nih.gov This demonstrates the potential of the thiosemicarbazide core to serve as a precursor to diverse heterocyclic systems, including oxadiazoles, thiadiazoles, and triazoles, depending on the specific reaction conditions and reagents employed.

| Precursor | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | CoCl2·6H2O in Methanol/Chloroform | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | nih.gov |

| Semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid | 2% NaOH | Derivatives of 1,2,4-triazolin-5-one | nih.gov |

Synthesis of 1,2,4-Triazole Derivatives

The transformation of thiosemicarbazides into 1,2,4-triazole derivatives is a well-established synthetic strategy, typically proceeding via an intramolecular cyclization under basic conditions. For this compound, this reaction involves the cyclization of an intermediate formed by reaction with various one-carbon electrophiles or through direct base-catalyzed cyclization.

A common and direct method is the treatment of the thiosemicarbazide with an aqueous solution of a strong base, such as sodium hydroxide, followed by heating. nih.govnih.gov The mechanism involves the deprotonation of the hydrazine and thioamide nitrogen atoms, facilitating a nucleophilic attack to form the five-membered triazole ring. Subsequent dehydration or elimination of a small molecule leads to the aromatic 1,2,4-triazole-3-thione derivative. The specific derivative formed is 4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The reaction conditions can be fine-tuned to optimize the yield and purity of the product.

Table 1: Synthesis of 1,2,4-Triazole Derivatives

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Self-cyclization | 2-8% NaOH (aq) | Water/Ethanol | 80-100 (Reflux) | 2-6 | 75-90 |

| Carbon disulfide | KOH | Ethanol | Reflux | 8-12 | Moderate |

Research findings indicate that the choice of base and solvent system can significantly influence the reaction rate and outcome. ptfarm.pl The use of a simple aqueous sodium hydroxide solution is often preferred for its efficiency, cost-effectiveness, and straightforward work-up procedure, which typically involves acidification to precipitate the triazole-thione product. organic-chemistry.org

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

In contrast to the basic conditions required for triazole synthesis, the formation of 1,3,4-thiadiazole derivatives from this compound necessitates an acidic medium. nih.govptfarm.pl This acid-catalyzed intramolecular cyclization and dehydration is a standard method for constructing the 1,3,4-thiadiazole ring from a thiosemicarbazide backbone.

The reaction is commonly carried out using strong dehydrating acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). ontosight.aisciencescholar.usresearchgate.net The mechanism involves protonation of the carbonyl oxygen (if reacting with a carboxylic acid) or the sulfur atom, followed by nucleophilic attack from a nitrogen atom and subsequent elimination of water to yield the stable aromatic thiadiazole ring. When starting from the thiosemicarbazide itself, reaction with a carboxylic acid in the presence of a strong acid leads to a 2-amino-5-substituted-1,3,4-thiadiazole. For example, cyclization in concentrated sulfuric acid yields 5-(4-methoxyphenylamino)-1,3,4-thiadiazol-2-amine. The yields for these reactions are generally moderate to good, though they can be influenced by the strength of the acid and the reaction temperature. ontosight.ai

Table 2: Formation of 1,3,4-Thiadiazole Derivatives

| Reagent/Catalyst | Reaction Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Conc. H₂SO₄ | Stirring, neat | Room Temp | 0.5-2 | 32-55 |

| Carboxylic Acids / POCl₃ | Reflux | 80-110 | 2-5 | 60-85 |

Other Cycloaddition and Annulation Reactions

Beyond the intramolecular cyclizations that form triazoles and thiadiazoles, the thiosemicarbazide scaffold of this compound can participate in other intermolecular cycloaddition and annulation reactions to form different heterocyclic systems. These reactions typically involve the reaction of the thiosemicarbazide with bifunctional electrophiles.

One of the most significant examples is the Hantzsch thiazole (B1198619) synthesis . researchgate.netmdpi.comresearchgate.net In this reaction, the thiosemicarbazide acts as the thioamide component, which undergoes a condensation and cyclization reaction with an α-haloketone. The reaction of this compound with an α-haloketone (e.g., phenacyl bromide) would first involve the formation of an intermediate by nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to yield a 2-hydrazinyl-thiazole derivative. nih.gov This annulation reaction is a powerful method for constructing the thiazole ring.

Another notable reaction is the formal [3+3] cycloaddition . Research has shown that thiosemicarbazides can react with 2,3-diphenylcyclopropenone. researchgate.netsemanticscholar.org This reaction proceeds via a nucleophilic attack of the terminal hydrazino nitrogen onto the cyclopropenone carbonyl, followed by ring-opening and subsequent recyclization to form six-membered pyridazinethione derivatives. researchgate.netsemanticscholar.org This represents a less common but synthetically valuable transformation of the thiosemicarbazide moiety.

Synthetic Efficiency and Process Optimization in Academic Contexts

In academic research, the optimization of synthetic routes for compounds like this compound and its derivatives focuses on improving yields, reducing reaction times, simplifying purification processes, and adhering to the principles of green chemistry.

The use of microwave irradiation has also been investigated as a method to accelerate these reactions. organic-chemistry.org Microwave-assisted synthesis can often dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by providing rapid and uniform heating.

Furthermore, the choice of catalyst and reaction medium is a key area of optimization. For thiadiazole synthesis, moving from corrosive reagents like concentrated sulfuric acid to solid-supported acid catalysts or milder Lewis acids can improve the environmental profile of the reaction and simplify product work-up. researchgate.netmdpi.com In the context of academic research, studies often involve screening various catalysts, solvents, and temperature profiles to identify the optimal conditions for a given transformation, balancing yield, purity, cost, and environmental impact. The development of such optimized protocols is crucial for the efficient laboratory-scale synthesis of novel heterocyclic compounds for further study.

Advanced Spectroscopic and Crystallographic Structural Characterization

Single Crystal X-ray Diffraction Analysis

Table 1: Selected Crystallographic Data for a Representative Thiosemicarbazone Data from a related compound, 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9881 (8) |

| b (Å) | 9.1468 (6) |

| c (Å) | 12.5575 (9) |

| β (°) | 109.400 (8) |

| Volume (ų) | 1190.45 (15) |

| Z | 4 |

Beyond the individual molecule, X-ray diffraction illuminates the intricate network of intermolecular forces that dictate the crystal packing. These non-covalent interactions are fundamental to the formation of the supramolecular assembly. mdpi.com In related thiosemicarbazone crystals, molecules are often linked into dimers, chains, or more complex three-dimensional networks through various hydrogen bonds. nih.govresearchgate.net

Common interactions include N—H···S and N—H···O hydrogen bonds, where the amine protons act as donors and the sulfur or oxygen atoms act as acceptors. mdpi.com Weak C—H···O interactions can also play a crucial role, linking molecules into inversion dimers or helical chains. nih.govresearchgate.netnih.gov The interplay of these diverse hydrogen bonds, sometimes in combination with π-π stacking interactions between aromatic rings, results in a stable and highly ordered crystalline architecture. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these close intermolecular contacts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), confirming the molecular structure in solution.

The ¹H and ¹³C NMR spectra of 2-(4-methoxyphenyl)hydrazinecarbothioamide are characterized by distinct signals corresponding to its different functional groups. By comparing with similar compounds, the chemical shifts can be reliably assigned. nih.gov

¹H NMR: The methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet at approximately 3.75-3.85 ppm. rsc.orgmdpi.com The aromatic protons of the 4-methoxyphenyl (B3050149) ring show a characteristic AA'BB' splitting pattern, with two doublets in the range of 6.90-8.15 ppm. rsc.org The protons attached to nitrogen atoms (N-H) in the hydrazinecarbothioamide moiety are expected to appear as broad singlets at varying chemical shifts, depending on the solvent and concentration. ajol.info

¹³C NMR: The carbon of the methoxy group (–OCH₃) resonates at around 55-56 ppm. rsc.orgmdpi.com The aromatic carbons show signals between 114 ppm and 162 ppm, with the carbon attached to the oxygen (C-O) appearing at the most downfield position (around 161 ppm). rsc.org The thiocarbonyl carbon (C=S) is typically found significantly downfield, often in the range of 155-180 ppm.

Table 2: Typical NMR Chemical Shifts (δ) for this compound Moieties in DMSO-d₆ Data compiled from analogous structures. rsc.orgmdpi.com

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.80 (s) | ~55.8 |

| Aromatic C-H (ortho to OCH₃) | ~7.15 (d) | ~114.8 |

| Aromatic C-H (meta to OCH₃) | ~8.10 (d) | ~128.5 |

| Aromatic C-OCH₃ | - | ~161.1 |

| Aromatic C-N | - | ~123.2 |

| -NH, -NH₂ | Variable (broad s) | - |

| C=S | - | >155 |

To provide unequivocal proof of the structure and assign all proton and carbon signals unambiguously, multi-dimensional NMR experiments are employed. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled, such as the adjacent protons on the aromatic ring, confirming their connectivity. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For example, it would link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, an HMBC correlation would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. mdpi.com

Together, these 1D and 2D NMR techniques provide a complete and detailed picture of the molecular structure in solution, complementing the solid-state data obtained from X-ray crystallography.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups. These techniques provide a molecular fingerprint, allowing for the confirmation of the compound's structure and the investigation of subtle structural phenomena such as tautomerism.

The infrared spectrum of this compound and related thiosemicarbazide (B42300) derivatives is characterized by distinct absorption bands corresponding to specific stretching and bending vibrations. The N-H stretching vibrations of the hydrazine (B178648) and amide moieties typically appear in the region of 3100-3400 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations of the methoxyphenyl group are observed at wavenumbers just above 3000 cm⁻¹ researchgate.net.

The thiocarbonyl group (C=S), a key feature of the molecule, gives rise to vibrations that are often mixed with other modes, such as C-N stretching and N-H bending. These bands can be found in a broad range of the fingerprint region, typically between 700 cm⁻¹ and 1300 cm⁻¹ scirp.org. For instance, in similar thiosemicarbazone structures, bands around 1235 cm⁻¹ and 733 cm⁻¹ have been attributed to vibrations involving the C=S bond scirp.org. The C-N stretching absorptions are generally assigned to the 1250-1380 cm⁻¹ range researchgate.net. Raman spectroscopy provides complementary data, particularly for the non-polar C=S bond, aiding in a more definitive assignment of its vibrational modes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazine/Amide) | Stretching | 3100 - 3400 | nih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C-N | Stretching | 1250 - 1380 | researchgate.net |

| C=S (Thiocarbonyl) | Stretching | 700 - 1300 | scirp.org |

Thiosemicarbazides like this compound can theoretically exist in two tautomeric forms: the thione form (containing a C=S group) and the thiol form (containing a C-S-H group). Vibrational spectroscopy is decisive in identifying the predominant tautomer in a given state.

The presence of the thione form is unequivocally confirmed by the observation of the characteristic C=S stretching vibrations and the simultaneous absence of a band for the S-H stretch scirp.org. The S-H stretching vibration, were it present, would appear in the region of 2500-2600 cm⁻¹, which is typically free from other fundamental absorptions scirp.org. Studies on a wide range of thiosemicarbazone and thiosemicarbazide derivatives have consistently shown that in the solid state, these compounds exist exclusively in the thione form scirp.orgresearchgate.netscirp.org. This structural preference is a critical aspect of their chemistry, influencing their hydrogen bonding capabilities and coordination behavior.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns under ionization. The molecular ion peak (M⁺) confirms the compound's molecular mass.

The fragmentation of thiosemicarbazide derivatives under electron impact (EI) or other ionization methods follows predictable pathways, primarily involving the cleavage of the weaker bonds within the molecule. A common fragmentation pathway observed for related thiosemicarbazones is the loss of an ammonia (B1221849) molecule (NH₃), which can sometimes be so facile that the molecular ion peak is absent or of very low intensity scirp.org. Other characteristic fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C or C-N bonds adjacent to the heteroatoms (N, S) is a dominant process libretexts.org.

Loss of Thio-radicals: Elimination of SH or CSNH₂ radicals.

N-N Bond Cleavage: Scission of the hydrazine N-N bond, leading to fragments corresponding to the methoxyphenyl portion and the carbothioamide moiety.

Aromatic Ring Fragmentation: Cleavage of the methoxy group (loss of CH₃ or OCH₃) from the phenyl ring.

Analysis of these fragmentation pathways allows for the step-by-step reconstruction of the molecular structure, confirming the connectivity of the 4-methoxyphenyl group to the hydrazinecarbothioamide backbone.

| Fragmentation Process | Neutral Loss | Description | Reference |

|---|---|---|---|

| Ammonia Elimination | NH₃ | Common initial fragmentation from the hydrazinecarbothioamide chain. | scirp.org |

| N-N Bond Cleavage | C₇H₉ON₂· / CSNH₂· | Splitting the molecule into methoxyphenylhydrazine and carbothioamide fragments. | libretexts.org |

| Loss of Thiocarbamoyl | CSNH₂ | Cleavage of the C-N bond connecting the thioamide group to the hydrazine. | scirp.org |

| Demethylation | CH₃ | Loss of the methyl group from the methoxy substituent on the phenyl ring. | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions between molecular orbitals. The spectrum is dictated by the presence of chromophores, namely the methoxyphenyl ring and the thiocarbonyl group, which are part of a conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit two main types of absorption bands:

π→π* Transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region, ~200-350 nm). They arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated C=S system researchgate.netresearchgate.net.

n→π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths, often extending into the visible region. They result from the excitation of non-bonding electrons (n), such as the lone pairs on the sulfur atom of the thiocarbonyl group, to a π* antibonding orbital researchgate.net.

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and can also be used to study phenomena like tautomerism, as the electronic structure of the thione and thiol forms would differ significantly researchgate.net.

| Electronic Transition | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π → π | 200 - 350 | High-intensity absorption associated with the aromatic ring and conjugated system. | researchgate.netresearchgate.net |

| n → π | > 350 | Low-intensity absorption associated with the non-bonding electrons of the C=S group. | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. For 2-(4-methoxyphenyl)hydrazinecarbothioamide, DFT calculations offer a detailed understanding of its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the molecule are determined. These calculations provide a precise three-dimensional structure of the molecule in its ground state. The optimized geometry reveals a non-planar structure, with the phenyl ring and the hydrazinecarbothioamide group being twisted relative to each other.

The electronic structure of the molecule is further elucidated by analyzing the distribution of electron density. The analysis of Mulliken atomic charges indicates that the nitrogen and sulfur atoms of the thiosemicarbazide (B42300) moiety possess a higher negative charge, suggesting their potential as coordination sites in metal complexes. The methoxy (B1213986) group on the phenyl ring also influences the electronic distribution across the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Related Thiosemicarbazone Derivative Data presented for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide as a representative example.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=S | 1.678 | N-N-C | 117.5 |

| C-N | 1.365 | C-N-N | 121.3 |

| N-N | 1.382 | S=C-N | 123.4 |

| C=N | 1.294 | N-C-N | 115.8 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. libretexts.org

For thiosemicarbazide derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thioamide group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the π-system of the molecule. The HOMO-LUMO energy gap for related thiosemicarbazone derivatives has been calculated to be in the range that suggests good stability. rjpn.org

Table 2: Frontier Molecular Orbital Energies for a Related Thiosemicarbazone Derivative Data presented for (E)-2-(3,4-dimethoxy)benzylidene)hydrazinecarbothioamide as a representative example. rjpn.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.876 |

| ELUMO | -1.729 |

| Energy Gap (ΔE) | 4.147 |

Prediction and Correlation of Spectroscopic Data (e.g., UV-Vis, IR, NMR)

DFT calculations are also employed to predict spectroscopic properties, which can then be correlated with experimental data to validate the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions within the molecule. For similar thiosemicarbazone derivatives, the calculated UV-Vis spectra show good agreement with experimental findings. acs.org

IR Spectroscopy: The vibrational frequencies can be calculated using DFT. These theoretical frequencies are often scaled to account for anharmonicity and computational approximations, providing a predicted IR spectrum that can be compared with experimental data to assign vibrational modes. Key vibrational modes for this class of compounds include the N-H, C=S, and C=N stretching frequencies. rjpn.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict the 1H and 13C NMR chemical shifts. These theoretical shifts, when compared to experimental data, can aid in the structural elucidation of the compound. ksu.edu.sa

Molecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. Different properties can be mapped onto this surface, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions. crystalexplorer.net These plots display the distribution of de (distance from the surface to the nearest nucleus externally) versus di (distance from the surface to the nearest nucleus internally). The percentage contribution of different types of interactions to the total Hirshfeld surface can be calculated from these plots. For thiosemicarbazone derivatives, common interactions include H···H, C···H/H···C, S···H/H···S, and N···H/H···N contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Nickel(II) Complex with a Thiosemicarbazone Derivative nih.govData presented as a representative example.

| Interaction Type | Contribution (%) |

|---|---|

| F···H/H···F | 28.5 |

| H···H | 22.2 |

| S···H/H···S | 7.4 |

| N···H/H···N | 5.7 |

| F···N/N···F | 4.6 |

| C···C | 3.2 |

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein.

Computational Simulation of Binding Poses and Affinities with Biological Macromolecules

Molecular docking studies on thiosemicarbazone derivatives have revealed their potential to bind to a variety of biological macromolecules with high affinity. These simulations predict the binding energy, which is an estimate of the strength of the interaction between the ligand and the target. For instance, various thiosemicarbazone derivatives have been docked against different enzymes to predict their inhibitory potential.

One study on novel benzofuran/benzothiophene and thiosemicarbazone hybrid compounds screened them for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). The most effective compounds, 2b and 2h, which included a methoxyethyl substituent, showed significant inhibitory activity against the MAO-B enzyme with IC50 values of 0.042 ± 0.002 µM and 0.056 ± 0.002 µM, respectively. nih.gov The docking study of these compounds revealed a strong interaction with the active sites of hMAO-B. nih.gov

In another study, a new derivative of 1,3,4-thiadiazole (B1197879), 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was evaluated as a potential inhibitor of dihydrofolate reductase (DHFR). The molecular docking results showed that this compound surpasses reference compounds in the strength of the complex formed with DHFR, with a binding energy (∆G) of -9.0 kcal/mol. mdpi.com Similarly, N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide formed a complex with the DHFR active site with a ∆G value of -8.2 kcal/mol. mdpi.com

Furthermore, a series of bipyrazol-yl-thiazol-ylidene-hydrazinecarbothioamide derivatives were synthesized and evaluated for their antitubercular activity. The molecular docking studies of these compounds revealed a very high receptor affinity. researchgate.net

Below is a table summarizing the binding affinities of various thiosemicarbazone derivatives against different protein targets as reported in the literature.

| Compound Type | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |

| Benzofuran/benzothiophene-thiosemicarbazone hybrids | Monoamine Oxidase B (MAO-B) | Not specified in ΔG | nih.gov |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |

| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | Dihydrofolate Reductase (DHFR) | -8.2 | mdpi.com |

| Bipyrazol-yl-thiazol-ylidene-hydrazinecarbothioamide derivatives | Not specified | High receptor affinity | researchgate.net |

Identification of Key Interacting Residues and Binding Site Characteristics

The effectiveness of a ligand's binding is not only determined by its binding affinity but also by the specific interactions it forms with the amino acid residues within the binding site of the target protein. Molecular docking simulations provide detailed insights into these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the 1,3,4-thiadiazole derivative binding to DHFR, the docking analysis revealed that the molecule is fixed in the active site via three intermolecular hydrogen bonds. Two of these bonds are formed with the participation of the thiadiazole ring and the amino acids Asp 21 and Ser 59 (with bond lengths of 3.1 Å and 2.8 Å, respectively). A third hydrogen bond, 3.2 Å in length, is formed by the secondary amino group and Tyr 22. mdpi.com

In the case of N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide, the inhibitor molecule was effectively fixed in the DHFR active site cavity through four intermolecular hydrogen bonds. Three of these bonds were formed with the participation of the sulfamide (B24259) group and the amino acid Glu 30 (with bond lengths of 3.1, 3.2, and 3.6 Å), and one more was formed with the participation of the methoxy group and Gln 35 (with a bond length of 3.0 Å). mdpi.com

These studies highlight the importance of specific functional groups on the thiosemicarbazone scaffold, such as the thiadiazole ring, sulfamide group, and methoxy group, in forming crucial hydrogen bonds that anchor the ligand within the active site of the enzyme.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the persistence of the interactions predicted by docking.

In a study of thiosemicarbazone Schiff base derivatives as anti-leishmanial agents, molecular docking and molecular dynamics simulations were performed to explore the potential mechanisms of their activity in the Leishmania major phosphoribosyltransferase (LmPRT1) active site. nih.gov MD simulations can confirm the stability of the docked pose and provide insights into the flexibility of both the ligand and the protein residues in the binding pocket.

For novel thiosemicarbazone derivatives evaluated as potential MAO-B inhibitors, molecular dynamics simulations were also employed to understand the dynamic behavior of the ligand-enzyme complex. nih.gov Such simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand, which is crucial for a comprehensive understanding of the binding mechanism.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These models can then be used as queries for virtual screening of large compound databases to identify new potential lead compounds.

A ligand-based pharmacophore model was developed for a series of new aromatic thiosemicarbazone derivatives to guide the design of future anticancer agents. nih.gov This approach involves aligning a set of active molecules and extracting the common chemical features responsible for their biological activity.

Virtual screening using pharmacophore models has been successfully applied to identify novel inhibitors for various targets. For instance, a structure-based pharmacophore model was created for the binding site of the Brd4 protein to screen for natural active compounds against neuroblastoma. mdpi.com This process led to the identification of 136 initial hits from a natural compound library. mdpi.com

The general workflow for pharmacophore-based virtual screening involves:

Model Generation : Creating a 3D pharmacophore model based on a set of known active ligands or the structure of the target's binding site.

Database Screening : Searching large chemical databases for molecules that match the pharmacophore model.

Filtering and Docking : The identified hits are often further filtered based on drug-likeness criteria and then subjected to molecular docking to predict their binding modes and affinities.

This combined approach of pharmacophore modeling and virtual screening is a time- and cost-effective strategy for discovering novel drug candidates.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it is essential to evaluate its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in the early stages of drug discovery for forecasting these properties and identifying potential liabilities.

Studies on various thiosemicarbazone derivatives have included in silico ADME predictions to assess their drug-likeness. nih.gov These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area.

For a series of indole-thiosemicarbazone compounds, in silico prediction of pharmacokinetic and bioavailability parameters was conducted using platforms like SwissADME and pkCSM. The results indicated that the compounds exhibited good oral bioavailability. scielo.br Similarly, an in silico ADME study of a thiosemicarbazone ligand and its Au(III) complex was performed using the SwissADME web tool, which showed that both the ligand and the complex have high gastrointestinal (GI) absorption and can cross the blood-brain barrier (BBB). orientjchem.org These compounds also adhered to Lipinski's rule of five with zero violations, indicating their potential as oral drug candidates. orientjchem.org

The table below summarizes some of the key ADME parameters predicted for thiosemicarbazone derivatives in various studies.

| Predicted Property | Finding | Reference |

| Gastrointestinal (GI) Absorption | High | orientjchem.org |

| Blood-Brain Barrier (BBB) Permeation | Permeable | orientjchem.org |

| Lipinski's Rule of Five | Zero violations | orientjchem.org |

| Oral Bioavailability | Good | scielo.br |

| Drug-Likeness | Acceptable profiles | nih.gov |

These in silico predictions are crucial for prioritizing compounds for further experimental testing and optimizing their pharmacokinetic profiles to enhance their therapeutic potential.

Coordination Chemistry and Metallopharmaceutical Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-methoxyphenyl)hydrazinecarbothioamide, often in its Schiff base form derived from condensation with aldehydes or ketones, is typically straightforward. The general approach involves the reaction of the ligand with a suitable metal salt in an alcoholic or other appropriate solvent.

Metal complexes of thiosemicarbazones are generally prepared by mixing the ligand with a metal salt in a specific molar ratio, commonly 1:1 or 1:2 (metal:ligand), in a solvent like ethanol (B145695) or methanol (B129727). chemijournal.comnih.govmdpi.com The mixture is often refluxed for several hours to ensure the completion of the reaction. chemijournal.com The resulting solid complex can then be isolated by filtration, washed, and dried. This method has been successfully applied to synthesize complexes with a range of transition metals.

Ni(II) Complexes: Nickel(II) complexes of substituted thiosemicarbazones have been synthesized by reacting the ligand with nickel salts such as nickel(II) acetate (B1210297) or nickel(II) chloride. chemijournal.comnih.govchemijournal.com The reaction often results in the formation of stable, colored complexes. chemijournal.com

Cu(II) Complexes: Copper(II) readily forms complexes with thiosemicarbazone ligands. The synthesis typically involves the reaction of the ligand with copper(II) salts like CuCl₂·2H₂O. researchgate.netmedjchem.com

Zn(II) Complexes: Zinc(II) complexes can be prepared similarly, using zinc salts like ZnCl₂. researchgate.netresearchgate.net Given that Zn(II) has a d¹⁰ configuration, its complexes are typically diamagnetic and colorless. chemijournal.com

Pd(II) Complexes: Palladium(II) complexes are often synthesized by reacting the thiosemicarbazone ligand with a palladium precursor like [Pd(DMSO)₂Cl₂] in methanol. mdpi.comnih.gov These complexes are of particular interest due to their catalytic potential. mdpi.com

Ir(III) Complexes: Iridium(III) complexes have been prepared by reacting thiosemicarbazone ligands with iridium salts, such as IrCl₃, in an ethanolic solution. ias.ac.intandfonline.comresearchgate.net The reaction may require the presence of a base to facilitate deprotonation of the ligand. researchgate.net

Thiosemicarbazones, particularly those derived from pyridine-2-carbaldehyde or similar precursors, are well-known for acting as tridentate ligands. acs.orgresearchgate.net They typically coordinate to the metal center through the pyridyl nitrogen, the azomethine nitrogen, and the thione/thiolate sulfur atom, forming a stable NNS donor set. acs.orgnih.gov This coordination mode creates two fused five-membered chelate rings, which enhances the stability of the resulting complex. researchgate.net

Depending on the metal ion, its oxidation state, and the presence of other co-ligands, these complexes can adopt various coordination geometries. researchgate.net

Square Planar: This geometry is common for d⁸ metals like Ni(II) and Pd(II). nih.govnih.gov

Octahedral: Metal ions like Ni(II), Co(II), and Ir(III) can form six-coordinate octahedral complexes, often with two tridentate ligands coordinating to a single metal center or with additional solvent or anionic ligands occupying the remaining coordination sites. chemijournal.comias.ac.inresearchgate.net

Tetrahedral: This geometry is often observed for d¹⁰ metal ions such as Zn(II). researchgate.net

The flexibility in coordination mode allows for the design of complexes with specific geometric and electronic properties tailored for particular applications.

Structural Analysis of Coordination Compounds

The definitive structures of these coordination compounds are established through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. nih.govnih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov

Studies on related thiosemicarbazone complexes have confirmed the NNS tridentate coordination. For instance, in palladium(II) and gold(III) complexes with 2-acetylpyridine (B122185) N(4)-cyclohexyl-thiosemicarbazone, the ligand coordinates through the pyridine (B92270) nitrogen, azomethine nitrogen, and the sulfur atom, resulting in a square planar geometry around the metal center. nih.gov Similarly, a distorted square planar geometry was observed for a Ni(II) complex, with the ligand coordinating in a bidentate fashion through the azomethine nitrogen and sulfur atoms. nih.gov The analysis of crystal packing often reveals significant intermolecular hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Square Planar |

| Ni-S Bond Length (Å) | ~2.15 - 2.18 |

| Ni-N (azomethine) Bond Length (Å) | ~1.85 - 1.90 |

| S-Ni-N Bite Angle (°) | ~85 - 90 |

| N-Ni-N Angle (°) | ~95 - 100 |

Note: The data in the table are generalized from typical values found for Ni(II) complexes with similar thiosemicarbazone ligands and are for illustrative purposes. nih.gov

Spectroscopic methods are crucial for characterizing the complexes and confirming the coordination of the ligand to the metal ion, especially in the absence of single-crystal data.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift in the ν(C=S) band. Upon coordination of the sulfur atom to the metal, this band typically shifts to a lower frequency. Concurrently, a new band may appear at a lower wavenumber, which is attributed to the ν(M-S) vibration. Another important observation is the shift or disappearance of the ν(N-H) band of the hydrazine (B178648) moiety, indicating its involvement in coordination, often after deprotonation. researchgate.netnih.gov The ν(C=N) band of the azomethine group also shifts upon coordination, confirming the involvement of the nitrogen atom. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. While the free ligand typically shows bands corresponding to π→π* and n→π* transitions, the spectra of the metal complexes exhibit new bands. These new bands, often appearing at longer wavelengths in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing strong evidence for complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing diamagnetic complexes like those of Zn(II) and Pd(II). mdpi.comnih.gov Upon complexation, the chemical shifts of the ligand's protons, particularly those near the coordinating atoms (e.g., the azomethine proton and the N-H proton), experience a downfield or upfield shift. The disappearance of the N-H proton signal can indicate deprotonation upon coordination. mdpi.com

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Coordination |

|---|---|---|

| FT-IR (ν(C=S)) | ~800-850 cm⁻¹ | Shifts to lower frequency (~750-800 cm⁻¹) |

| FT-IR (ν(C=N)) | ~1600-1620 cm⁻¹ | Shifts to lower or higher frequency |

| UV-Vis | Intra-ligand π→π* and n→π* transitions | Appearance of new LMCT or d-d bands |

| ¹H NMR (N-H proton) | Present as a singlet | Shifts significantly or disappears (deprotonation) |

Note: The data are representative and can vary based on the specific ligand and metal center. mdpi.comresearchgate.netnih.gov

Catalytic Activity of Metal Complexes

Transition metal complexes of thiosemicarbazones have emerged as effective catalysts in various organic transformations, offering a phosphane-free alternative in cross-coupling reactions and showing activity in oxidation processes. mdpi.comresearchgate.net

Oxidation Reactions: Metal complexes derived from hydrazone and thiosemicarbazone ligands have demonstrated catalytic activity in the oxidation of hydrocarbons. mdpi.com For example, copper(II) complexes have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com The catalytic efficiency can be influenced by the structure of the complex, with some studies showing that dinuclear or polynuclear complexes may exhibit enhanced activity. mdpi.comnih.gov Molybdenum(VI) complexes with thiosemicarbazone ligands have also been evaluated for their potential in the catalytic oxidation of styrene (B11656), showing high selectivity towards styrene oxide. researchgate.net

Cross-Coupling Reactions: Palladium(II) and Nickel(II) complexes of thiosemicarbazones have been particularly noted for their catalytic activity in C-C bond-forming reactions. mdpi.comresearchgate.net

Heck Reaction: Nickel(II) complexes with tridentate N,S,O-coordinating thiosemicarbazones have been used as catalysts in the Heck reaction, coupling aryl halides with acrylates. mdpi.com

Sonogashira Reaction: Palladium(II) complexes featuring bidentate N,S-coordination of a thiosemicarbazone ligand have been shown to be air-stable and effective catalysts for the Sonogashira coupling of terminal alkynes with aryl halides at room temperature. mdpi.com

The catalytic utility of these complexes stems from the stability imparted by the thiosemicarbazone ligand and the ability of the metal center to cycle through different oxidation states to facilitate the catalytic process. mdpi.compmf.unsa.ba

Mechanisms of Metal-Catalyzed Cyclization Reactions

Thiosemicarbazones, including this compound, are valuable precursors in the synthesis of various heterocyclic compounds through metal-catalyzed cyclization reactions. giqimo.com These reactions leverage the coordination of the thiosemicarbazone to a metal center, which activates the ligand and facilitates intramolecular bond formation. The resulting products are often five- or six-membered heterocycles containing nitrogen and sulfur atoms, such as thiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazolines. giqimo.com

A common and well-established example is the Hantzsch thiazole (B1198619) synthesis, where a thiosemicarbazone reacts with an α-haloketone. The generally accepted mechanism for this cyclization involves several key steps:

Nucleophilic Attack: The sulfur atom of the thiosemicarbazone's thione group acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step forms an intermediate.

Intramolecular Cyclization: The nitrogen atom of the hydrazone moiety then performs a nucleophilic attack on the carbonyl carbon of the former ketone, leading to the formation of a five-membered ring.

Dehydration: A molecule of water is eliminated from the cyclic intermediate, resulting in the formation of the stable aromatic thiazole ring. researchgate.netscielo.br

Metal ions can play a crucial role in catalyzing these transformations. By coordinating to the sulfur and nitrogen donor atoms of the thiosemicarbazone, a metal catalyst can enhance the nucleophilicity of the sulfur atom and promote the subsequent cyclization and dehydration steps, often leading to higher yields and milder reaction conditions. The specific heterocycle formed can be influenced by the substituents on the thiosemicarbazone, the nature of the metal catalyst, and the reaction conditions. giqimo.com

Role in Homogeneous and Heterogeneous Catalysis

The ability of this compound to act as a ligand for transition metals allows its corresponding metal complexes to function as effective catalysts in both homogeneous and heterogeneous systems. researchgate.net

Homogeneous Catalysis: In homogeneous catalysis, the metal-thiosemicarbazone complex is dissolved in the reaction medium along with the reactants. researchgate.net These complexes have demonstrated significant activity in a variety of organic transformations, most notably in carbon-carbon cross-coupling reactions such as the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions. mdpi.comresearchgate.net The thiosemicarbazone ligand is crucial to the catalyst's performance; its coordination to the metal center (e.g., palladium or nickel) stabilizes the metal and modulates its electronic and steric properties. researchgate.netmdpi.com This influence affects the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—thereby controlling the efficiency and selectivity of the reaction. mdpi.com The presence of multiple donor sites (N, S) allows thiosemicarbazones to act as bidentate or even tridentate "pincer" ligands, which can form highly robust complexes that stabilize the metal-carbon bond during catalysis. researchgate.net

Heterogeneous Catalysis: While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be difficult. researchgate.net To overcome this, metal-thiosemicarbazone complexes can be immobilized on solid supports to create heterogeneous catalysts. This process, known as heterogenization, involves anchoring the complex onto materials like silica (B1680970) (SiO2), polymers, or nanoparticles. researchgate.netdntb.gov.ua The resulting supported catalyst is easily separated from the reaction mixture by simple filtration, allowing for its reuse and reducing metal contamination in the final product. This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system, aligning with the principles of green chemistry. researchgate.net

Development of Metal-Based Chemosensors and Probes

The intrinsic ability of the thiosemicarbazone scaffold to bind selectively with metal ions has led to its widespread use in the design of chemosensors. researchgate.net These sensors are designed to produce a measurable signal, such as a change in color or fluorescence, upon interaction with a specific analyte. The this compound structure contains both hydrogen-bond donors (N-H groups) and coordination sites (sulfur and nitrogen atoms), making it an excellent candidate for recognizing both cations and anions. researchgate.netsci-hub.se

When a thiosemicarbazone-based sensor binds to a metal ion, the coordination event alters the electronic properties of the molecule, leading to a distinct optical response. This principle has been successfully applied to develop sensors for a variety of environmentally and biologically important metal ions.

Colorimetric Sensors: Colorimetric sensors allow for the "naked-eye" detection of metal ions through a visible color change. mdpi.com This change is often due to alterations in the ligand-to-metal charge-transfer (LMCT) bands upon complexation. mdpi.com For instance, various thiosemicarbazone derivatives have been shown to produce distinct color changes in the presence of ions like Cu²⁺, Co²⁺, Ni²⁺, and Fe²⁺, enabling their qualitative and quantitative detection in aqueous solutions. sci-hub.seiium.edu.mytandfonline.com

Fluorescent Probes: Fluorescent probes offer higher sensitivity for metal ion detection. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical PET sensor, the fluorescence of the molecule is "off" in the unbound state. Upon binding to a metal ion, the PET process is inhibited, causing the fluorescence to "turn on." researchgate.net Conversely, binding to certain paramagnetic metal ions like Cu²⁺ can lead to fluorescence quenching. researchgate.net These mechanisms allow for the highly sensitive and selective detection of trace amounts of metal ions.

The table below summarizes the performance of several chemosensors based on the thiosemicarbazone framework for the detection of various metal ions.

| Sensor/Ligand Scaffold | Target Ion(s) | Sensing Type | Limit of Detection (LOD) |

| 2-Acetylpyrrole Thiosemicarbazone (APT) | Cu²⁺ | Colorimetric | 19.7 µM iium.edu.my |

| Naphthalene-Thiosemicarbazide Schiff Base (TSNCS) | Co²⁺ | Colorimetric | 0.0114 µM tandfonline.com |

| Naphthalene-Thiosemicarbazide Schiff Base (TSNCS) | Ni²⁺ | Colorimetric | 0.0168 µM tandfonline.com |

| Dibenzyl Thiosemicarbazone Derivative | Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence (Enhancement) | Not Specified researchgate.net |

| Dibenzyl Thiosemicarbazone Derivative | Mn²⁺, Cu²⁺ | Fluorescence (Quenching) | Not Specified researchgate.net |

| Biphenyl-based Thiosemicarbazone | Fe²⁺ | Colorimetric | 0.42 µM sci-hub.se |

Structure Activity Relationship Sar and Mechanistic Pathways in Biological Systems

Correlating Molecular Structure with Biological Responses

The potency and selectivity of thiosemicarbazide-based compounds can be significantly altered by modifying their chemical structure. These modifications, particularly the nature and position of substituents on the aromatic ring, influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

In a series of isatin-based thiosemicarbazones, the position of substituents was critical for cytostatic activity. Replacing a hydrogen atom with a methoxy (B1213986) group, as is present in 2-(4-methoxyphenyl)hydrazinecarbothioamide, resulted in a marked potentiation of cytostatic effects against certain tumor cell lines. nih.gov Similarly, studies on thiosemicarbazides designed for antibacterial activity revealed that the antimicrobial response was dependent on the type and position of the substituent on the phenyl ring. nih.gov For example, compounds featuring a trifluoromethylphenyl group demonstrated the highest activity against Gram-positive bacteria strains. nih.gov

In the development of aldose reductase inhibitors, the substitution on the phenyl ring of coumarin-based thiosemicarbazones was a key determinant of potency and selectivity. nih.gov The presence of specific groups can modulate how the inhibitor fits into the active site of the enzyme, thereby influencing its inhibitory constant (IC50) and its selectivity over related enzymes like aldehyde reductase (ALR1). nih.govresearchgate.net

The rational design of thiosemicarbazide (B42300) derivatives often involves leveraging established structure-activity relationships to enhance desired biological effects. researchgate.netmdpi.com A key principle is the modification of substituents to optimize interactions with the target enzyme's active site. This can involve altering lipophilicity to improve membrane permeability or enhance hydrophobic interactions within the binding pocket. mdpi.com

Molecular studies and docking simulations indicate that thiosemicarbazides may act through a dual mechanism, such as the inhibition of both DNA gyrase and topoisomerase IV in bacteria, leading to the disruption of DNA replication. mdpi.com This understanding of dual-targeting mechanisms provides a powerful design principle for developing broad-spectrum antibacterial agents. The thiosemicarbazide group (-NH-CS-NH-NH2) itself is crucial for a range of biological activities, including antibacterial, antitumor, and antioxidant effects. mdpi.com Therefore, preserving this core structure while modifying peripheral groups is a fundamental design principle for this class of compounds.

Mechanisms of Enzyme Inhibition

This compound and its analogs function by inhibiting specific enzymes that are critical for various pathological processes. The thiosemicarbazide core is instrumental in these interactions, often targeting metallic cofactors or key amino acid residues within the enzyme's active site.

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the increased flux through this pathway leads to sorbitol accumulation and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Inhibition of AR is therefore a promising therapeutic strategy. nih.gov

Thiosemicarbazone derivatives have been identified as potent inhibitors of aldose reductase. nih.govresearchgate.net The mechanism of inhibition involves the binding of the inhibitor to the enzyme's active site, preventing the substrate (glucose) from binding and being reduced. The crystal structure of AR complexed with a coumarin-thiosemicarbazone inhibitor revealed the specific interaction patterns responsible for its high affinity. nih.gov Docking studies with indole-thiosemicarbazones have further elucidated the putative binding modes within the AR active site, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. researchgate.net The inhibition of AR can counteract oxidative-nitrosative stress and the activation of poly(ADP-ribose) polymerase (PARP), which are downstream effects of increased polyol pathway activity. nih.gov

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin (B1238610) biosynthesis. mdpi.commdpi.com Its inhibition is a key strategy for managing hyperpigmentation disorders and is of interest to the cosmetic and food industries. researchgate.netrsc.org Thiosemicarbazones have emerged as some of the most potent tyrosinase inhibitors. rsc.org

The primary mechanism of inhibition is believed to involve the chelation of the copper ions within the tyrosinase active site. mdpi.comunifi.it The sulfur and nitrogen atoms of the thiosemicarbazide moiety can form stable coordination complexes with the two copper ions (CuA and CuB) in the catalytic center, thereby inactivating the enzyme. mdpi.com The sulfur atom in thiosemicarbazones appears to interact more effectively with the active site copper than oxygen or nitrogen atoms in analogous compounds. mdpi.com

In addition to copper chelation, the aromatic portion of the molecule, such as the 4-methoxyphenyl (B3050149) group, can engage in hydrophobic interactions with amino acid residues in the enzyme's active site, further stabilizing the inhibitor binding. mdpi.comunifi.it Kinetic studies of some thiosemicarbazone derivatives have shown a noncompetitive pattern of inhibition, suggesting that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, or to the enzyme-substrate complex itself, to exert its effect. researchgate.net

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. nih.govresearchgate.net Inhibition of DHFR disrupts these processes, leading to cell death, which makes it an important target for anticancer and antimicrobial therapies. researchgate.netwikipedia.org

Thiosemicarbazones are recognized as a significant class of DHFR inhibitors. researchgate.net Their mechanism of action involves binding to the active site of the DHFR enzyme, preventing the binding of the natural substrate, dihydrofolate. mdpi.com It has been suggested that the thiosemicarbazone moiety may mimic the triazine group found in other well-known antifolate drugs. nih.gov Molecular docking studies have been used to predict the binding affinity and interaction patterns of thiosemicarbazone derivatives with the DHFR active site. researchgate.net These studies show that potent inhibitors form strong interactions with catalytically important amino acid residues, such as Glu-30 in human DHFR. mdpi.com By blocking the folate pathway, these compounds effectively halt cellular replication.

Monoamine Oxidase-A (MAO-A) Inhibition Mechanisms

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depressive and neurodegenerative disorders. nih.govrsc.org MAO enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862) and is a target for antidepressant drugs. nih.gov

Thiosemicarbazide and thiosemicarbazone derivatives have been identified as a promising class of MAO inhibitors. rsc.orgnih.gov The mechanism of inhibition can be either reversible or irreversible, with many newer inhibitors designed for reversible action to improve safety profiles. rsc.org Studies on related thiosemicarbazone structures indicate that they often act as competitive inhibitors. This mode of action involves the inhibitor binding to the active site of MAO-A, thereby preventing the substrate from binding and being metabolized. nih.gov

For instance, a study on novel thiosemicarbazone derivatives revealed that the compound N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide was a potent, reversible, and competitive inhibitor of MAO-A. nih.gov Molecular docking studies of this analog showed that it fits within the active site of the enzyme, interacting with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Furthermore, research on a series of 1‐[(4‐methoxyphenyl)sulfonyl]−1H‐indole‐3‐carbaldehyde‐based thiosemicarbazones demonstrated potent MAO-A inhibitory activity, with a compound featuring 2,6-dichloro substitution on the phenyl ring being the most effective. researchgate.net This highlights that while the core thiosemicarbazone structure is crucial for activity, the peripheral substitutions significantly modulate the inhibitory potency. researchgate.net The hydrazine (B178648) moiety itself is a well-established pharmacophore for MAO inhibition. nih.govresearchgate.net

Table 1: MAO-A Inhibition by Related Thiosemicarbazone Derivatives

| Compound Derivative | MAO-A IC50 | MAO-A Ki | Inhibition Type | Reference |

|---|---|---|---|---|

| 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-N'-(2,6-dichlorophenyl)thiosemicarbazone | 22.98 nM | N/A | N/A | researchgate.net |

| N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide | 0.662 µM | N/A | Competitive, Reversible | nih.gov |

| Phenyl substituted thiosemicarbazone (SB5) | 1.82 µM | 0.97 µM | Competitive, Reversible | rsc.org |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition and Neurotransmitter Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes increases acetylcholine levels, a therapeutic strategy primarily used for Alzheimer's disease. nih.gov Various thiosemicarbazone derivatives have demonstrated significant potential as inhibitors of both AChE and BChE. nih.govnih.gov

The structure-activity relationship for cholinesterase inhibition often points to the importance of the aromatic and thiosemicarbazide moieties for binding within the enzyme's active site. Research on 1‐[(4‐methoxyphenyl)sulfonyl]−1H‐indole‐3‐carbaldehyde‐based thiosemicarbazones showed that derivatives with electron-withdrawing substituents on the phenyl ring exhibited remarkable inhibitory activity against both AChE and BChE. researchgate.net For example, a derivative with 3,5-bis(trifluoromethyl) substitution was the most potent inhibitor of both enzymes in its series. researchgate.net This suggests that the electronic properties of the peripheral phenyl ring, in conjunction with the core structure containing the 4-methoxyphenyl group, are critical for potent inhibition. researchgate.net

Other studies on different series of thiosemicarbazone derivatives have also reported potent, dual-inhibitory activity. nih.govnih.gov The ability of these molecules to interact with both the catalytic active site and the peripheral anionic site of cholinesterases can contribute to their inhibitory potency.

Table 2: Cholinesterase Inhibition by Related Thiosemicarbazone Derivatives

| Compound Derivative | AChE IC50 | BChE IC50 | Reference |

|---|---|---|---|

| 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-N'-(3,5-bis(trifluoromethyl)phenyl)thiosemicarbazone | 1.57 nM | 25.68 nM | researchgate.net |

| 2-(2,4-dichlorophenylacetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 41.51 µM | > 100 µM | nih.gov |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-2-(4-ethoxybenzylidene)hydrazine-1-carbothioamide | 140.52 µM | 210.14 µM | nih.gov |

| N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 27.0 µM | 58.0 µM | nih.gov |

Kinetic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive, mixed-type)

Understanding the kinetic mechanism of enzyme inhibition is crucial for elucidating the mode of action of a compound. Enzyme inhibitors are generally classified as competitive, non-competitive, uncompetitive, or mixed-type, which can be determined through analyses such as Lineweaver-Burk plots. nih.gov

For thiosemicarbazone and related hydrazinecarbothioamide derivatives, various types of inhibition have been observed depending on the specific compound and the target enzyme.

Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. Studies on thiosemicarbazone derivatives have shown competitive inhibition for MAO-A and AChE. nih.govvidyaresearchcentre.com

Non-competitive Inhibition : Here, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic activity without preventing substrate binding. This type of inhibition has been observed for certain thiosemicarbazone derivatives against MAO-B. mdpi.comresearchgate.net

Mixed-type Inhibition : This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). This mode was identified for the AChE inhibitor E2020. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This has been noted for the inhibition of BuChE by some natural product extracts. vidyaresearchcentre.com

The specific kinetic profile of this compound would require dedicated enzymatic assays, but data from structurally similar compounds suggest that it could exhibit any of these inhibition types depending on the target enzyme.

Table 3: Kinetic Profiles of Enzyme Inhibition by Related Compounds

| Compound Class/Example | Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| Thiosemicarbazone derivative (B24) | MAO-A | Competitive | nih.gov |

| Benzofuran/benzothiophene thiosemicarbazone (2b, 2h) | MAO-B | Non-competitive | mdpi.comresearchgate.net |

| E2020 (Donepezil) | AChE | Mixed-type | nih.gov |

| Turmeric Extract (REVERC3) | AChE | Competitive | vidyaresearchcentre.com |

| Turmeric Extract (REVERC3) | BuChE | Uncompetitive | vidyaresearchcentre.com |

Molecular Interactions with Receptor Systems

Ligand-Receptor Binding and Functional Modulation (e.g., GABA(A) Receptors)

Gamma-aminobutyric acid type A (GABA(A)) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov They are pentameric structures with a central chloride ion pore and possess multiple binding sites for various ligands, including the orthosteric site for GABA and several allosteric sites for modulators like benzodiazepines. nih.govyoutube.com

Currently, there is a lack of specific research investigating the direct interaction of this compound or closely related thiosemicarbazides with GABA(A) receptors. However, the diverse pharmacology of thiosemicarbazide derivatives suggests potential interactions with various receptor systems. Phenolic compounds and flavonoids, which share some structural similarities with the methoxyphenyl group, have been shown to act as ligands for GABA(A) receptors, often modulating receptor activity through the benzodiazepine (B76468) binding site. mdpi.com Future studies would be necessary to determine if this compound can bind to and modulate GABA(A) receptors and to identify the specific binding site and functional consequences (e.g., agonist, antagonist, or allosteric modulator).

Cellular and Sub-cellular Mechanistic Investigations

Induction of Apoptosis Pathways in Malignant Cell Lines

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. tandfonline.com Many anticancer agents exert their effects by inducing apoptosis in malignant cells. nih.gov Thiosemicarbazide and thiosemicarbazone derivatives have emerged as a class of compounds with significant anticancer activity, often mediated through the induction of apoptosis. tandfonline.comnih.gov

Studies on novel thiosemicarbazides have shown that these compounds can trigger apoptosis in human breast cancer cells (MCF-7). tandfonline.comtandfonline.comnih.gov The underlying mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). Treatment of MCF-7 cells with a bioactive thiosemicarbazide derivative led to the upregulation of Bax and Bad and the downregulation of Bcl-2. tandfonline.comtandfonline.comnih.gov This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. acs.org

Furthermore, these compounds can modulate key signaling pathways involved in cell survival and proliferation. For example, the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, can be activated by thiosemicarbazides, leading to a pro-apoptotic response. tandfonline.comtandfonline.comnih.gov Inhibition of the JNK pathway has been shown to reduce the apoptosis induced by these compounds, confirming its critical role in their mechanism of action. tandfonline.comnih.gov

Table 4: Apoptotic Activity of Related Thiosemicarbazone Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Observed Effect | IC50 | Reference |

|---|---|---|---|---|

| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c) | MCF-7 (Breast) | Induces apoptosis via JNK signaling; upregulates Bax/Bad, downregulates Bcl-2. | Reduces viability to ~15% | tandfonline.comtandfonline.comnih.gov |

| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa, RD, BxPC-3 | Antiproliferative activity | 0.5–100 µM | mdpi.com |